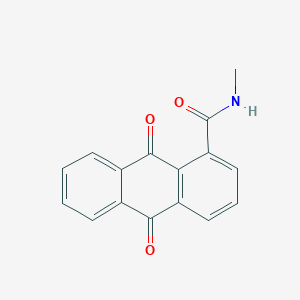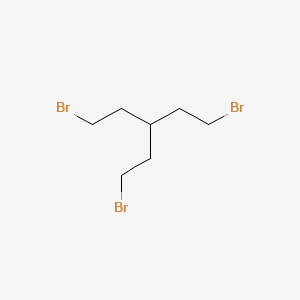![molecular formula C8H8O4 B14628993 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- CAS No. 57257-47-3](/img/structure/B14628993.png)
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- is a heterocyclic compound that contains both furan and pyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a catalyst can yield the desired compound . The reaction typically involves a Knoevenagel condensation followed by an electrocyclization step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives.
Applications De Recherche Scientifique
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism by which 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Furo[3,2-b]pyran-2-one: Another furan-pyran compound with similar structural features.
3,4-Dihydro-2H-pyran: A related compound with a different ring structure.
Uniqueness
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- is unique due to its specific ring fusion and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
57257-47-3 |
|---|---|
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
2-methyl-3,7-dihydro-2H-furo[3,4-b]pyran-4,5-dione |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(9)7-6(12-4)3-11-8(7)10/h4H,2-3H2,1H3 |
Clé InChI |
WCXROKKDRKMZQC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C2=C(O1)COC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
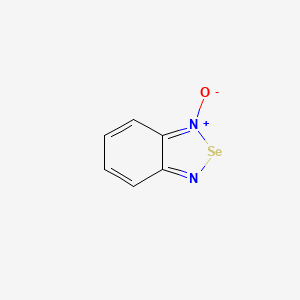
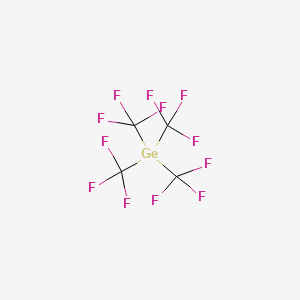
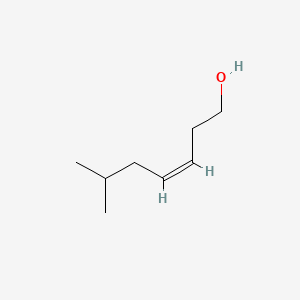
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
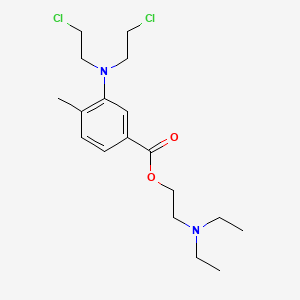
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
